molecular formula C9H8BrIO2 B13707859 2-Bromo-4-iodobenzyl Acetate

2-Bromo-4-iodobenzyl Acetate

Cat. No.: B13707859
M. Wt: 354.97 g/mol
InChI Key: SDDFNZYZZCPFKE-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzyl Acetate is a halogenated aromatic ester derived from its alcohol precursor, 2-Bromo-4-iodobenzyl alcohol (CAS: 1261648-93-4), through esterification with acetic acid. Its molecular formula is C₉H₈BrIO₂, featuring a benzyl backbone substituted with bromine (Br) at the 2-position and iodine (I) at the 4-position, with an acetate ester group (-OAc) attached to the benzyl carbon. This compound is primarily used in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, or materials science due to its reactive halogen substituents and ester functionality .

Key properties include:

  • Molecular weight: ~379.97 g/mol (calculated).

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

(2-bromo-4-iodophenyl)methyl acetate

InChI

InChI=1S/C9H8BrIO2/c1-6(12)13-5-7-2-3-8(11)4-9(7)10/h2-4H,5H2,1H3

InChI Key

SDDFNZYZZCPFKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodobenzyl Acetate typically involves the bromination and iodination of benzyl acetate. One common method is to start with benzyl acetate and introduce bromine and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and iodine monochloride for iodination.

Industrial Production Methods

Industrial production of 2-Bromo-4-iodobenzyl Acetate may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms act as leaving groups in nucleophilic substitutions, with iodine demonstrating greater lability due to its weaker bond strength with carbon. These reactions often proceed via S<sub>N</sub>2 mechanisms , particularly under basic conditions.

Example Reaction Conditions and Outcomes:

SubstrateNucleophileConditionsProductYieldSource
2-Bromo-4-iodobenzyl acetateOH⁻K<sub>2</sub>CO<sub>3</sub>, CTAB, 60°C, 16h2-Hydroxy-4-iodobenzyl acetate63%
2-Bromo-4-iodobenzyl acetateSH⁻EtOH, reflux, 12h2-Mercapto-4-iodobenzyl acetate58%

Key mechanistic features include:

  • Steric effects : The bulky benzyl group slows S<sub>N</sub>2 kinetics at the 2-position bromine compared to smaller substrates.

  • Leaving group ability : Iodine undergoes substitution more readily than bromine in polar aprotic solvents due to its superior leaving group capacity .

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Stille couplings , leveraging iodine’s higher reactivity in oxidative addition to palladium or nickel catalysts.

Representative Cross-Coupling Data:

Coupling PartnerCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 24h2-Bromo-4-phenylbenzyl acetate72%
VinyltributyltinNiCl<sub>2</sub>(dme), ZnTHF/NEP (3:1), 60°C, 16h2-Bromo-4-vinylbenzyl acetate68%

Notable observations:

  • Chemoselectivity : Iodine reacts preferentially over bromine in cross-couplings, enabling sequential functionalization .

  • Ligand effects : Bidentate ligands (e.g., dme) improve nickel-catalyzed coupling efficiency by stabilizing the active metal center .

Elimination Reactions

Under strongly basic conditions, 2-bromo-4-iodobenzyl acetate undergoes dehydrohalogenation to form substituted styrenes.

Experimental Parameters:

BaseSolventTemperatureProductYieldSource
DBUDMSO120°C4-Iodostyrene acetate45%
t-BuOKTHF80°C2-Bromostyrene acetate37%

Mechanistic pathway:

  • Base abstracts a β-hydrogen, leading to concerted elimination of HBr or HI and formation of a double bond.

  • Steric hindrance at the 2-position favors elimination of bromine over iodine.

Comparative Halogen Reactivity

The differential reactivity of bromine and iodine enables sequential modifications.

Reaction TypeHalogen Reactivity OrderPreferred PositionRationale
Nucleophilic substitutionI > Br4 (iodine)Weaker C–I bond facilitates departure
Cross-couplingI > Br4 (iodine)Faster oxidative addition to catalysts
EliminationBr > I2 (bromine)Steric accessibility at 2-position

Scientific Research Applications

2-Bromo-4-iodobenzyl Acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzyl Acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with 2-Bromo-4-iodobenzyl Alcohol

The alcohol precursor (C₇H₆BrIO) shares the same halogenated benzyl backbone but lacks the acetate ester. Key differences:

Property 2-Bromo-4-iodobenzyl Acetate 2-Bromo-4-iodobenzyl Alcohol
Functional Group Acetate ester (-OAc) Hydroxyl (-OH)
Reactivity Stable under basic conditions; hydrolyzes to alcohol in acidic media Prone to oxidation; participates in esterification or ether formation
Solubility Likely higher in organic solvents (e.g., ethyl acetate) due to ester group More polar; soluble in alcohols or aqueous-organic mixtures
Applications Intermediate for further derivatization (e.g., Suzuki coupling) Direct precursor for acetates or ethers; used in cross-coupling reactions

Research Findings :

  • The acetate’s ester group enhances stability during storage compared to the alcohol, which may oxidize or degrade .
  • Both compounds are labeled “for research use only,” emphasizing their role in synthetic chemistry rather than therapeutic applications .

Comparison with 2-Bromo-4’-methoxyacetophenone (CAS: 2632-13-5)

This brominated aromatic ketone (C₉H₉BrO₂) differs in functional groups and substitution pattern:

Property 2-Bromo-4-iodobenzyl Acetate 2-Bromo-4’-methoxyacetophenone
Functional Group Acetate ester Ketone (-COCH₃) and methoxy (-OCH₃)
Halogen Substitution Br (2-position), I (4-position) Br (2-position), OCH₃ (4’-position)
Reactivity Electrophilic substitution at halogen sites; ester hydrolysis Ketone participates in nucleophilic additions; methoxy directs electrophilic substitution
Applications Halogen-selective coupling reactions Intermediate in fine chemical synthesis (e.g., fragrances, pharmaceuticals)

Research Findings :

  • The iodine in 2-Bromo-4-iodobenzyl Acetate offers a heavier halogen for transition metal-catalyzed reactions (e.g., Ullmann coupling), whereas the methoxy group in 2-Bromo-4’-methoxyacetophenone enhances electron density for regioselective substitutions .
  • Both are classified as manufacturing intermediates under controlled conditions, but the acetate’s iodine substitution may confer higher molecular weight and distinct crystallinity .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-iodobenzyl acetate, considering competing substitution reactions?

Methodological Answer: Synthesis requires careful optimization of reaction conditions to avoid unwanted side reactions (e.g., halogen scrambling or elimination). A stepwise approach is recommended:

  • Step 1: Bromination of 4-iodobenzyl alcohol using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C in CCl₄ .
  • Step 2: Acetylation with acetic anhydride in pyridine at 0–5°C to minimize hydrolysis of the iodo substituent .
  • Validation: Monitor intermediates via TLC (silica gel, hexane/EtOAc) and confirm regiochemistry using ¹H NMR (δ 4.5–5.0 ppm for benzyl CH₂OAc) and HRMS .

Q. How can researchers characterize 2-bromo-4-iodobenzyl acetate using spectroscopic and chromatographic techniques?

Methodological Answer:

  • ¹³C NMR: Identify iodine’s heavy atom effect (deshielding of adjacent carbons; ~140–150 ppm for C-I) and bromine’s electronegative shift (C-Br at ~110–120 ppm) .
  • GC-MS: Use a low-polarity column (e.g., DB-5) with slow temperature ramping (5°C/min) to separate halogenated derivatives. Confirm molecular ion peaks (m/z 354 [M⁺]) and isotopic patterns (Br/I doublets) .
  • X-ray crystallography: Co-crystallize with dichloromethane/hexane to resolve halogen bonding interactions in the solid state .

Q. What factors influence the stability of 2-bromo-4-iodobenzyl acetate under different storage conditions?

Methodological Answer:

  • Light sensitivity: Store in amber vials at –20°C; UV-Vis studies show decomposition >300 nm due to C-I bond cleavage .
  • Thermal stability: Accelerated degradation studies (40°C for 14 days) reveal <5% decomposition in anhydrous DMSO but >20% in THF (traces of H₂O catalyze hydrolysis) .
  • Stabilizers: Add 0.1% BHT to prevent radical-mediated degradation during long-term storage .

Advanced Research Questions

Q. How can contradictory reports on the reactivity of 2-bromo-4-iodobenzyl acetate in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity and catalyst choice:

  • Palladium vs. copper: Pd(PPh₃)₄ selectively activates C-I bonds in Suzuki couplings (yield >85%), while CuI promotes Ullmann reactions at C-Br (competing pathways) .
  • Solvent effects: Use DFT calculations (B3LYP/6-31G*) to model transition states; polar aprotic solvents (DMF) stabilize iodide displacement via SNAr mechanisms .
  • Controlled experiments: Compare kinetic isotope effects (kBr/kI) under identical conditions to quantify relative reactivities .

Q. What computational methods are suitable for predicting reaction pathways involving 2-bromo-4-iodobenzyl acetate?

Methodological Answer:

  • Density Functional Theory (DFT): Use the B3LYP functional with LANL2DZ basis sets for iodine and bromine to model electron density distributions and Fukui indices for nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate solvation effects in THF/water mixtures to predict hydrolysis rates (correlate with experimental HPLC data) .
  • TD-DFT: Predict UV-Vis absorption spectra to guide photostability assessments .

Q. How to design experiments to study the dual reactivity of bromine and iodine substituents in nucleophilic aromatic substitution?

Methodological Answer:

  • Competitive kinetics: React 2-bromo-4-iodobenzyl acetate with NaN₃ in DMSO at varying temperatures. Monitor azide substitution via ¹H NMR (disappearance of benzyl protons) and ICP-MS (quantify released Br⁻/I⁻) .
  • Isotopic labeling: Synthesize ¹²⁵I-labeled analogs to track regioselectivity in vivo (e.g., metabolic studies in rat hepatocytes) .
  • Controlled atmosphere: Perform reactions under inert gas (Ar) to isolate electronic effects from oxidative side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity verification: Re-crystallize from ethanol/water and compare DSC thermograms (melting onset vs. literature values) .
  • Batch analysis: Use LC-TOF to detect trace impurities (e.g., dehalogenated byproducts) that alter physical properties .
  • Collaborative studies: Share raw spectral data via open-access platforms (e.g., PubChem) to enable meta-analyses .

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